molecular formula C13H24O2 B14210137 Octanoic acid, 2-(4-pentenyl)- CAS No. 824431-37-0

Octanoic acid, 2-(4-pentenyl)-

Cat. No.: B14210137
CAS No.: 824431-37-0
M. Wt: 212.33 g/mol
InChI Key: IEFRUBGSQWXGKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-pentenyl)octanoic acid can be achieved through several methods. One common approach involves the reaction of octanoic acid with 4-pentenyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through standard techniques such as distillation or chromatography .

Industrial Production Methods

Industrial production of 2-(4-pentenyl)octanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-pentenyl)octanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-pentenyl)octanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-pentenyl)octanoic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit the growth of microorganisms by disrupting their cell membranes or interfering with essential metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Octanoic acid: A straight-chain saturated fatty acid with similar chemical properties but lacking the pentenyl group.

    2-(4-pentenyl)hexanoic acid: A similar compound with a shorter carbon chain.

    2-(4-pentenyl)decanoic acid: A similar compound with a longer carbon chain.

Uniqueness

2-(4-pentenyl)octanoic acid is unique due to the presence of the pentenyl group, which imparts distinct chemical reactivity and potential biological activities. This structural feature allows for a broader range of chemical modifications and applications compared to its analogs .

Properties

CAS No.

824431-37-0

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

2-pent-4-enyloctanoic acid

InChI

InChI=1S/C13H24O2/c1-3-5-7-9-11-12(13(14)15)10-8-6-4-2/h4,12H,2-3,5-11H2,1H3,(H,14,15)

InChI Key

IEFRUBGSQWXGKS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCC=C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.